{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Description
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCWFLGYYQBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Description
A commonly reported method starts from 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, which undergoes catalytic hydrogenation to reduce the nitro group to an amine, followed by further transformation to the hydroxymethyl derivative.
- Starting Material: 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
- Reaction Conditions: Dissolution in methanol and acetic acid, addition of Raney nickel catalyst, hydrogen atmosphere, room temperature or mild heating for 3 hours
- Workup: Filtration, neutralization with sodium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate
- Purification: Silica gel column chromatography using hexane/ethyl acetate (1:5 v/v)
- Yield: Up to 99% for the amine intermediate
This method efficiently produces 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, which can be further functionalized to the hydroxymethyl derivative by subsequent reactions.
Advantages and Limitations
- Advantages: High yield, straightforward catalytic hydrogenation, mild conditions
- Limitations: Requires handling of hydrogen gas and Raney nickel catalyst; subsequent steps needed to convert amine to hydroxymethyl
Preparation via Cross-Coupling and Functional Group Transformations
Detailed Reaction Conditions and Findings
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki–Miyaura Cross-Coupling | Pd(PPh3)4, aryl boronic acid | 80–90 °C, 5–22 h | 75–92 | High chemoselectivity for C-2 arylation; mono- vs. diarylation controlled by catalyst choice |
| 2 | Buchwald–Hartwig Amination | Pd(OAc)2, RuPhos ligand, amine | n-butanol or tert-butanol, reflux | 33–94 | Amination at C-4 position; yield depends on ligand, base, and solvent; water-sensitive |
| 3 | Protection/Deprotection | SEM (trimethylsilylethoxymethyl) protection, acid/base | Various | - | Protecting groups essential to avoid side reactions during amination and cross-coupling steps |
| 4 | Hydroxymethyl Introduction | Substitution reaction in DMF | Room temperature or mild heating | 51–90 | Direct substitution or functional group transformation to install hydroxymethyl group |
Key Observations
- The order of cross-coupling and amination steps significantly affects yield and purity.
- Protection of the hydroxyl group and pyrrole nitrogen is critical to prevent side reactions.
- SEM deprotection can be challenging due to formaldehyde release, which may lead to side products such as tricyclic azaindoles.
- Using Pd(PPh3)4 catalyst provides better selectivity and higher yields in Suzuki–Miyaura cross-coupling.
- Amination yields improve with the use of Pd(OAc)2/RuPhos in dry tert-butanol.
Comparative Data Table of Catalysts and Conditions in Cross-Coupling
| Entry | Catalyst System | Pd mol% | Temperature (°C) | Time (h) | Mono-arylated Product (%) | Diarylated Product (%) | Side Products (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd2(dba)3 | 7 | 100 | 1.75 | 92 | 4 | 4 | High mono-selectivity |
| 2 | XPhos Pd G2 / XPhos | 7 | 80 | 2.75 | 15 | 23 | 62 | Low selectivity, many side products |
| 3 | Pd(OAc)2 | 5 | 80 | 2.75 | 68 | 7 | 25 | Moderate selectivity |
| 4 | PEPPSI TM-SIPr | 5 | 80 | 0.3 | 44 | 17 | 39 | Significant side product formation |
| 5 | (Dppf)PdCl2 | 5 | 80 | 0.3 | 79 | 3 | 18 | Good selectivity |
| 6 | Pd(PPh3)4 | 8 | 80 | 5 | 92 | 0 | 8 | Best selectivity and yield |
Data adapted from detailed synthetic studies on pyrrolo[2,3-b]pyridine derivatives.
Challenges and Optimization Notes
- Iodination Step: Attempts to iodinate aminated intermediates using lithium diisopropylamide (LDA) showed low conversion; alternative bases like n-butyllithium may improve yields.
- SEM Deprotection: Requires careful control to avoid formaldehyde-induced side reactions; alternative protecting groups may be explored.
- Solvent Dryness: Use of anhydrous solvents is essential for high conversion in palladium-catalyzed amination.
- Side Reactions: Reduction at undesired positions and formation of diarylated byproducts necessitate careful catalyst and ligand selection.
Summary of Preparation Methods
| Method | Key Steps | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro reduction with Raney Ni, H2 | Up to 99 | High yield, simple setup | Requires hydrogen gas handling |
| Cross-Coupling + Amination | Suzuki–Miyaura + Buchwald–Hartwig amination | 33–94 | Versatile functionalization | Sensitive to conditions, side products |
| Protection/Deprotection Steps | SEM protection, deprotection | Variable | Enables selective reactions | Deprotection challenges |
Chemical Reactions Analysis
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for designing molecules that can interact with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Implications and Limitations
While this compound itself lacks direct pharmacological data, its analogs highlight the scaffold’s versatility:
- Kinase Inhibition : Thiazole and indole hybrids show CDK1 selectivity .
- Receptor Targeting : Azaindole derivatives (e.g., L-750,667) achieve >2000-fold selectivity for dopamine D4 over D2/D3 receptors .
- Limitations: The methanol group’s polarity may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .
Biological Activity
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, with the CAS number 1268516-15-9, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.188 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core structure which is critical for its biological activity.
Target and Inhibition
The primary target of this compound is the fibroblast growth factor receptors (FGFRs). The compound acts by inhibiting the activity of FGFRs, which are integral to various signaling pathways involved in cell proliferation and survival.
Biochemical Pathways Affected
Inhibition of FGFRs impacts several key signaling pathways:
- RAS–MEK–ERK Pathway : Involved in cell division and differentiation.
- PI3K–Akt Pathway : Plays a crucial role in cellular metabolism and survival.
- PLCγ Pathway : Important for various cellular functions including growth and differentiation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis (programmed cell death) in these cells .
Case Studies
- In Vitro Studies : A study reported that compound 4h, a derivative related to this compound, showed IC₅₀ values against FGFRs ranging from 7 nM to 712 nM. It effectively inhibited breast cancer cell proliferation and migration while inducing apoptosis .
- Pharmacokinetic Studies : Research has indicated that the compound is stable at room temperature but may require refrigeration for long-term storage. Its pharmacokinetic profile suggests a solid state at room temperature with potential implications for bioavailability and distribution in vivo.
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its efficacy as a therapeutic agent:
- Absorption and Distribution : The compound's low molecular weight facilitates cellular uptake.
- Metabolism : It undergoes various chemical reactions such as oxidation and reduction, affecting its stability and activity.
Summary Table of Biological Activity
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation and induces apoptosis in breast cancer cells (4T1) |
| FGFR Inhibition | Potent inhibitor with IC₅₀ values ranging from 7 nM to 712 nM |
| Affected Pathways | RAS–MEK–ERK, PI3K–Akt, PLCγ |
| Pharmacokinetics | Solid at room temperature; requires refrigeration for stability |
Q & A
Q. What synthetic methodologies are typically employed for the preparation of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol?
The synthesis often involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Methylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the 1-methyl group .
- Nitration : Controlled nitration with HNO3 at low temperatures (0°C) to avoid over-functionalization .
- Hydroxymethylation : Reduction of aldehyde intermediates (e.g., using NaBH4) or direct substitution reactions to introduce the hydroxymethyl group at the 4-position .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Target Position | Yield Range | Reference |
|---|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C→RT | 1-position | 75-85% | |
| Nitration | HNO3, 0°C | 3-position | 70-80% | |
| Hydroxymethylation | NaBH4, MeOH | 4-position | 60-70% |
Q. How can researchers confirm the structural integrity of this compound?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to verify methyl and hydroxymethyl group positions. Aromatic protons typically resonate between δ 7.0–8.5 ppm, while the hydroxymethyl proton appears at δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]: 163.0870, observed: 163.0865) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize the pyrrolo[2,3-b]pyridine scaffold?
The 4-hydroxymethyl group serves as a handle for further derivatization:
- Protection : Convert the hydroxymethyl group to a tosylate or mesylate for nucleophilic substitution.
- Coupling : Use Pd(PPh) with arylboronic acids in dioxane/HO at 105°C to introduce aryl/heteroaryl groups. For example, coupling with 3,4-dimethoxyphenylboronic acid yields derivatives with enhanced solubility .
- Optimization : Microwave-assisted conditions (150°C, 20 min) improve yields (85–90%) compared to traditional reflux .
Q. What strategies resolve regiochemical ambiguities during electrophilic substitution on the pyrrolo[2,3-b]pyridine core?
Regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions (e.g., 3- and 5-positions) favor electrophilic attack. Nitration at the 3-position is preferred due to resonance stabilization .
- Steric Guidance : Bulky directing groups (e.g., tert-butyl carbamate at the 4-position) block substitution at adjacent sites .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization at the 3-position) .
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Yield variations arise from:
- Reagent Purity : Trace moisture in NaH reduces methylation efficiency. Use freshly distilled THF and dry reagents .
- Temperature Control : Nitration at >5°C leads to byproducts (e.g., dinitro derivatives), lowering yields .
- Workup Methods : Rapid extraction and recrystallization (e.g., from ethanol) improve purity and yield consistency .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate intermediates and byproducts. Monitor [M+H] at 163.1 for the target compound .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (R ≈ 0.4 for the hydroxymethyl product) .
Q. How can researchers leverage structure-activity relationships (SAR) to optimize biological activity?
Key modifications include:
- Hydroxymethyl Replacement : Substitution with carboxamide or sulfonamide groups enhances binding to kinase targets (e.g., PKCι inhibition) .
- Aromatic Ring Functionalization : Electron-withdrawing groups (e.g., fluoro at the 5-position) improve metabolic stability, as seen in related pyrrolo[2,3-b]pyridine inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
